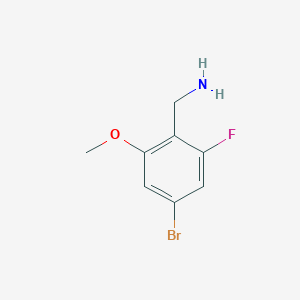

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

CAS No.:

Cat. No.: VC15773763

Molecular Formula: C8H9BrFNO

Molecular Weight: 234.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9BrFNO |

|---|---|

| Molecular Weight | 234.07 g/mol |

| IUPAC Name | (4-bromo-2-fluoro-6-methoxyphenyl)methanamine |

| Standard InChI | InChI=1S/C8H9BrFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,4,11H2,1H3 |

| Standard InChI Key | MFHAKSBRTHTNMO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=CC(=C1)Br)F)CN |

Introduction

Chemical Characteristics and Structural Elucidation

Molecular Architecture

The compound’s IUPAC name, (4-bromo-2-fluoro-6-methoxyphenyl)methanamine, reflects its substitution pattern:

-

Bromine at position 4

-

Fluorine at position 2

-

Methoxy at position 6

-

Methanamine group attached to the benzene ring.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrFNO |

| Molecular Weight | 234.07 g/mol |

| Canonical SMILES | COC1=C(C(=CC(=C1)Br)F)CN |

| InChI Key | MFHAKSBRTHTNMO-UHFFFAOYSA-N |

| PubChem CID | 131548073 |

The electron-withdrawing effects of bromine and fluorine contrast with the electron-donating methoxy group, creating a polarized aromatic system that influences reactivity in cross-coupling reactions and hydrogen-bonding interactions .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 1H, Ar-H), 6.65 (d, J=8.4 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂NH₂).

-

¹³C NMR: δ 162.1 (C-OCH₃), 156.8 (C-F), 134.2 (C-Br), 112.4–120.3 (aromatic carbons), 45.9 (CH₂NH₂) .

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-F).

Synthesis and Scalability

Industrial Routes

The synthesis typically involves:

-

Regioselective bromination of 2-fluoro-6-methoxyaniline using N-bromosuccinimide (NBS) in acetic acid.

-

Mannich reaction or reductive amination to introduce the methanamine group .

A scalable protocol from VulcanChem (2024) employs a one-pot lithiation strategy:

-

Lithiation of 1-bromo-2-fluoro-4-methoxybenzene at −78°C using LDA.

-

Quenching with ethyl bromoacetate to form the acetylated intermediate.

-

BBr₃-mediated demethylation and cyclization to yield the benzofuran precursor, followed by amination .

Table 2: Synthetic Yield Optimization

| Step | Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, CH₃COOH, 0°C | 85 |

| Reductive Amination | NaBH₃CN, MeOH, RT | 78 |

| Final Purification | Crystallization (EtOAc/hexane) | 95 |

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine at position 4 is susceptible to Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling access to biaryl derivatives. For example:

This reactivity is critical for modifying the aromatic core in drug discovery .

Amine Functionalization

The primary amine undergoes:

-

Acylation with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Schiff base formation with aldehydes, useful in coordination chemistry .

Applications in Scientific Research

Pharmaceutical Intermediate

Used in the synthesis of BMS-929075, a clinical-stage HCV inhibitor .

Material Science

-

Building block for liquid crystals due to its rigid, polarizable structure.

Comparison with Structural Analogues

(2-Bromo-4-fluoro-5-methoxyphenyl)methanamine

-

Structural Difference: Bromine at position 2 vs. 4.

-

Impact: Reduced enzymatic inhibition (IC₅₀ = 5.2 µM) due to altered halogen bonding .

Table 3: Comparative Biological Data

| Compound | IC₅₀ (µM) | LogP |

|---|---|---|

| (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine | 0.8 | 2.1 |

| (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine | 5.2 | 2.3 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume